1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione
Description
1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione is a fluorinated derivative of the imidazolidine-2,4,5-trione (parabanic acid) scaffold. This compound features two distinct aromatic substituents: a 2-fluorophenylmethoxy group at position 1 and a 4-fluorophenylmethyl group at position 3.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O4/c18-13-7-5-11(6-8-13)9-20-15(22)16(23)21(17(20)24)25-10-12-3-1-2-4-14(12)19/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVYAAIPFPFVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C(=O)C(=O)N(C2=O)CC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione typically involves multiple steps:
Formation of the Imidazolidine Core: The imidazolidine-2,4,5-trione core can be synthesized through the reaction of urea with glyoxal under acidic conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic substitution reactions. For instance, 2-fluorobenzyl chloride and 4-fluorobenzyl chloride can be reacted with the imidazolidine core in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione exhibit promising anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : A derivative was tested against various cancer cell lines (e.g., MCF-7 and HepG2) demonstrating significant cytotoxicity with IC50 values ranging from 5 to 10 µg/mL.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar derivatives have shown activity against both Gram-positive and Gram-negative bacteria:
- In Vitro Studies : Compounds with analogous structures exhibited minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 47.5 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
| Compound ID | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 11c | Staphylococcus aureus | 32 |
| 11e | Escherichia coli | 47.5 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of fluorine atoms in the phenyl rings significantly enhances the biological activity of the compound. Modifications in substituents can lead to variations in potency and selectivity towards different biological targets.
Mechanism of Action
The mechanism by which 1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluorophenyl groups can enhance binding affinity and selectivity through interactions like hydrogen bonding and hydrophobic effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The imidazolidine-2,4,5-trione core is highly modifiable, with substituents significantly influencing physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Imidazolidine-2,4,5-trione Derivatives
Physicochemical Properties
- Lipophilicity (log Kow): Fluorine substituents reduce lipophilicity compared to chlorine or alkyl groups.
Melting Points :
- Fluorinated derivatives generally exhibit moderate melting points (e.g., 161–173°C for compounds in ), suggesting crystalline stability suitable for formulation .
Biological Activity
1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound's chemical structure can be described by the following formula:
- Chemical Formula : C16H16F2N2O3
- Molecular Weight : 318.31 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound may interact with various biological targets. A key area of investigation has been their role as modulators of ion channels and enzymes involved in signaling pathways.
Ion Channel Modulation
Biological Activity and Pharmacological Effects
The biological activity of this compound can be summarized in the following categories:
- Antiproliferative Activity : Research has demonstrated that imidazolidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the micromolar range against prostate and kidney cancer cells .
- Neuroprotective Effects : Some studies suggest that these compounds may provide neuroprotective benefits by modulating calcium influx through TRP channels, potentially preventing excitotoxicity associated with neurodegenerative diseases .
Case Studies
Several case studies have explored the efficacy of related compounds in clinical settings:
- Cancer Cell Line Studies : In a study examining the effects of various imidazolidine derivatives on prostate cancer cells, a related compound demonstrated an IC50 value of approximately 10 μM, indicating significant inhibitory activity on cell proliferation .
- Neuroprotection in Animal Models : A murine model treated with a TRPM8 modulator showed reduced neuronal death in response to cold-induced injury, suggesting potential therapeutic applications for neurodegenerative conditions .
Data Summary
The following table summarizes key findings from research studies involving similar imidazolidine compounds:
| Compound Name | Target | IC50 (μM) | Effect |
|---|---|---|---|
| Compound A | TRPM8 | 11 ± 1 | Agonist |
| Compound B | Cancer Cells (Prostate) | 10 | Antiproliferative |
| Compound C | Neuroprotection (Mouse Model) | N/A | Reduced neuronal death |
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Intermediate Preparation :
- 2-Fluorophenyl methoxy group : Synthesize via nucleophilic substitution of 2-fluorobenzyl chloride with a hydroxyl precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- 4-Fluorophenyl methyl group : Introduce via Friedel-Crafts alkylation or Suzuki coupling for aromatic substitution .
Core Assembly :
- Condense intermediates onto the imidazolidine trione core using coupling agents like EDCI/HOBt in dichloromethane. Optimize yields by controlling temperature (0–25°C) and reaction time (12–24 hrs) .
Catalysts/Solvents :
- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity .
- Catalytic amounts of DMAP improve acylation efficiency .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for fluorophenyl substituents (δ 7.2–7.8 ppm for aromatic protons; δ 115–165 ppm for carbons). Use DEPT-135 to distinguish CH₂/CH₃ groups in the imidazolidine core .
- ¹⁹F NMR : Confirm fluorine positions (δ -110 to -120 ppm for aromatic fluorines) .
- IR Spectroscopy : Identify carbonyl stretches (C=O) at 1700–1750 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .
- X-ray Crystallography : Resolve steric interactions between fluorophenyl groups and the trione core. Dihedral angles (e.g., 15–30° between phenyl rings) reveal conformational preferences .
Advanced: How do steric and electronic effects of the fluorophenyl groups influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects :
- The 2-fluorophenyl methoxy group creates steric hindrance, reducing accessibility to the imidazolidine core. This can be mitigated by using bulky bases (e.g., DBU) to deprotonate reaction sites .
- Electronic Effects :
- Fluorine’s electron-withdrawing nature activates the trione carbonyl groups toward nucleophilic attack. Compare reactivity with non-fluorinated analogs via Hammett plots to quantify electronic contributions .
- Experimental Design :
- Conduct competitive reactions with varying fluorophenyl substituents (e.g., 3-fluoro vs. 4-fluoro) to isolate electronic vs. steric contributions. Monitor kinetics via HPLC or in-situ IR .
Advanced: What computational strategies predict the compound’s interactions with biological targets like enzymes?
Methodological Answer:
- Docking Studies :
- Use AutoDock Vina or Schrödinger Suite to model binding to protease active sites. Parameterize fluorine’s van der Waals radius and partial charges accurately .
- MD Simulations :
- Simulate binding stability (100 ns trajectories) in explicit solvent (e.g., TIP3P water). Analyze hydrogen bonding between trione carbonyls and catalytic residues .
- QSAR Models :
- Corrogate substituent electronic parameters (Hammett σ) with inhibitory activity data from analogs (e.g., IC₅₀ values for similar imidazolidines) .
Advanced: How can researchers resolve contradictions in reaction yields when modifying substituents on the imidazolidine core?
Methodological Answer:
- Systematic Screening :
- Use Design of Experiments (DoE) to vary substituents (e.g., electron-withdrawing vs. donating groups) and reaction parameters (temperature, solvent polarity). Analyze via response surface methodology .
- Mechanistic Probes :
- Introduce isotopic labels (e.g., ¹⁸O in trione) to track byproduct formation via mass spectrometry. Identify competing pathways (e.g., ring-opening vs. acyl transfer) .
- Controlled Studies :
- Compare fluorophenyl vs. chlorophenyl analogs to isolate halogen-specific effects. Monitor intermediates via LC-MS to detect side reactions .
Advanced: What strategies optimize the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability Profiling :
- Incubate the compound in buffers (pH 2–12) at 37°C for 24 hrs. Monitor degradation via HPLC. Fluorophenyl groups enhance stability in acidic conditions due to reduced electron density on the core .
- Thermal Analysis :
- Use DSC/TGA to determine decomposition temperatures. Fluorine’s inductive effect increases thermal stability compared to non-fluorinated analogs .
- Formulation Studies :
- Encapsulate in cyclodextrins or lipid nanoparticles to protect against hydrolysis. Characterize release kinetics using Franz diffusion cells .
Advanced: How can researchers validate hypothesized reaction mechanisms for trione core functionalization?
Methodological Answer:
- Kinetic Isotope Effects (KIE) :
- Compare reaction rates using deuterated vs. non-deuterated substrates. A primary KIE indicates rate-limiting proton transfer .
- Trapping Intermediates :
- Quench reactions at early timepoints with nucleophiles (e.g., MeOH) to isolate enol intermediates. Confirm structures via 2D NMR .
- Computational Validation :
- Calculate transition state energies (DFT at B3LYP/6-31G* level) to identify favored pathways (e.g., keto-enol tautomerization vs. direct substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
